![molecular formula C15H19N5O B2584713 N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311587-44-6](/img/structure/B2584713.png)
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide, commonly known as CCMI, is a chemical compound that has garnered significant attention in scientific research. CCMI is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in various physiological processes. The chemical structure of CCMI comprises a cyano group, a pyridine ring, and an acetamide group, making it a unique and promising compound for research purposes.
作用机制
CCMI exerts its pharmacological effects by inhibiting the activity of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide. N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger molecule that regulates various physiological processes. By inhibiting N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide, CCMI increases the levels of cAMP, which leads to downstream effects such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CCMI inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). CCMI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using CCMI in lab experiments include its potency and specificity for N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibition. CCMI has been shown to be a more potent inhibitor of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide than other N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibitors, such as rolipram. The selectivity of CCMI for N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide also reduces the risk of off-target effects. However, the limitations of using CCMI in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
未来方向
There are several future directions for the research of CCMI. One potential area of research is the use of CCMI in the treatment of neurodegenerative diseases. Studies have shown that N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibitors can improve cognitive function in animal models of Alzheimer's disease. Another potential area of research is the development of more potent and selective N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibitors based on the chemical structure of CCMI. Additionally, the use of CCMI in combination with other drugs for cancer therapy is an area of ongoing research.
In conclusion, CCMI is a promising compound for scientific research due to its potent inhibition of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide and potential therapeutic applications. Its complex synthesis method and potential toxicity at high concentrations are limitations that need to be addressed. Future research on CCMI may lead to the development of novel therapeutics for various diseases.
合成方法
CCMI is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis method of CCMI is complex and requires a high level of expertise in organic chemistry. The synthesis process involves the reaction of 2-(methylamino)pyridine-5-carboxylic acid with N-(1-cyano-3-methylbutyl)imidazole, followed by the addition of acetyl chloride to form CCMI.
科学研究应用
CCMI has been extensively studied for its potential therapeutic applications. The inhibition of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide by CCMI has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. CCMI has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11(2)6-13(8-17)19-15(21)10-20(3)14-5-4-12(7-16)9-18-14/h4-5,9,11,13H,6,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZHNPYAGRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

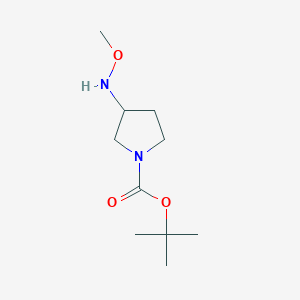
![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2584632.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2584634.png)
![4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2584635.png)
![N-(butan-2-yl)-1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2584637.png)
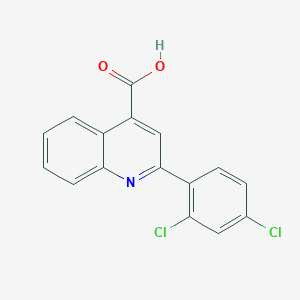
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2584639.png)

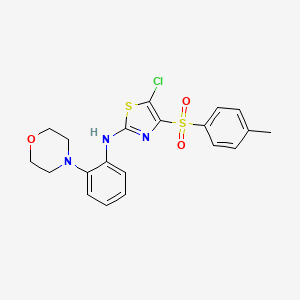

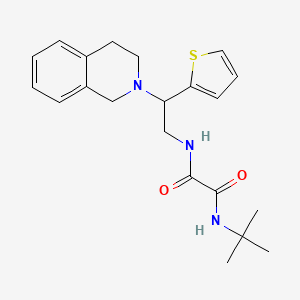

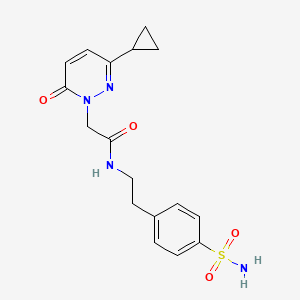
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)